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N-Ethyladenine

Physicochemical profiling Chromatographic method development Membrane permeability prediction

Standard adenine lacks cytokinin activity; positional isomers like 9-ethyladenine target adenosine receptors, not plant or COMT pathways. N-Ethyladenine (N6-ethyl) provides the precise N6-substitution required for: - Bisubstrate COMT inhibitor synthesis with 1.2 Å structural data (PDB: 3HVI) - CE-SELEX campaigns suppressing G-quadruplex bias (Kd sub-nM vs. thrombin) - Chain-length dependent cytokinin signaling (logP 0.8577 vs. adenine -0.09) Available with ≥95% purity for immediate R&D use.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 16370-43-7
Cat. No. B3342288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyladenine
CAS16370-43-7
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCNC1=NC=NC2=C1NC=N2
InChIInChI=1S/C7H9N5/c1-2-8-6-5-7(10-3-9-5)12-4-11-6/h3-4H,2H2,1H3,(H2,8,9,10,11,12)
InChIKeyGSVFENCKYURWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyladenine: Overview and Research Applications


N-Ethyladenine (N6-ethyladenine, 6-ethylaminopurine; CAS 16370-43-7) is an N6-substituted adenine derivative with molecular formula C7H9N5 and molecular weight 163.18 g/mol . It belongs to the cytokinin class of plant growth regulators, which are defined by N6-substitution on the adenine scaffold [1]. Unlike unsubstituted adenine, the N6-ethyl modification confers distinct biological activity profiles, altered physicochemical properties (logP 0.8577 vs. approximately -0.09 for adenine), and unique utility as a component in bisubstrate enzyme inhibitors and chemically modified DNA aptamers [2]. The compound is commercially available as a research chemical with typical purity of ≥95% and is utilized across plant biology, structural biology, and nucleic acid chemistry applications .

Plant biology N6-substituted cytokinin for signalling and development assays
Structural biology Adenine component in COMT bisubstrate inhibitor crystallography
Nucleic acid chem Base modification for aptamer SELEX with suppressed G-quadruplex bias

Why N-Ethyladenine Cannot Be Replaced by Common Analogs


The substitution position and alkyl chain length on the adenine scaffold are not interchangeable parameters; they dictate fundamentally different biological recognition, binding modes, and functional outcomes. N6-substitution is a prerequisite for cytokinin activity—adenine itself is inactive in the tobacco callus bioassay at concentrations up to 200 μM, while N6-alkyladenines display chain-length-dependent potency spanning over five orders of magnitude [1]. Positional isomerism further differentiates function: 9-ethyladenine serves as a scaffold for adenosine receptor antagonists with Ki values of 27 nM (A1), 46 nM (A2A), and 86 nM (A3), whereas N6-ethyladenine exhibits no such receptor pharmacology and instead functions in cytokinin signaling and as a structural component in bisubstrate COMT inhibitors [2][3]. Even within the N6-alkyladenine series, the ethyl group provides a distinct steric and hydrophobic profile compared to the methyl analog, as evidenced by the systematic PDB structural series 3HVH (N6-methyl), 3HVI (N6-ethyl), and 3HVJ (N6-propyl) bound to rat catechol O-methyltransferase [3]. These differences preclude generic substitution without altering experimental outcomes.

Target N-Ethyladenine
Substitute Adenine (unsubstituted)
Risk Loses cytokinin activity; may not support plant bioassay endpoints
Target N-Ethyladenine
Substitute 9-Ethyladenine (positional isomer)
Risk Targets adenosine receptors, not cytokinin pathway; target engagement may not transfer
Target N-Ethyladenine
Substitute N6-Methyladenine
Risk Alters steric profile in COMT inhibitor complexes; binding pose resolution may shift

Quantitative Differentiation Evidence for N-Ethyladenine


Enhanced Lipophilicity Over Unsubstituted Adenine

N-Ethyladenine (N6-ethyladenine) has a measured logP of 0.8577, compared to adenine which has a logP of approximately -0.09 [1]. This represents a ΔlogP of +0.95 log units, indicating substantially increased lipophilicity conferred by the N6-ethyl substituent. The polar surface area (PSA) of N-ethyladenine is 66.49 Ų and the compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Lipophilicity vs adenine
Head-to-head
logP 0.8577 (vs adenine −0.09); ΔlogP +0.95
Supports chromatographic method development and permeability prediction
Calculated values; experimental confirmation may be needed
Physicochemical profiling Chromatographic method development Membrane permeability prediction

Superior Crystallographic Resolution in COMT Bisubstrate Inhibitor Complexes

A systematic PDB structural series (3HVH, 3HVI, 3HVJ) directly compares rat catechol O-methyltransferase (COMT) in ternary complex with Mg²⁺ and bisubstrate inhibitors containing N6-methyladenine, N6-ethyladenine, and N6-propyladenine, respectively [1][2]. The N6-ethyladenine-containing inhibitor complex (3HVI) was resolved at 1.2 Å, the highest resolution among the three structures (3HVH: N6-methyl, 1.3 Å; 3HVJ: N6-propyl) [2]. This enables more precise mapping of binding interactions at the adenine-recognition subsite. The exocyclic amino group at N6 is a key determinant of inhibitor affinity; the ethyl substituent provides a distinct steric profile compared to methyl, while avoiding the increased flexibility of propyl [1].

COMT complex resolution
Head-to-head
3HVI (N6-ethyl) 1.2 Å vs 3HVH (N6-methyl) 1.3 Å
Higher resolution electron density for adenine-binding pocket mapping
PDB deposited; ternary COMT–Mg²⁺–inhibitor complexes
Structure-based drug design Catechol O-methyltransferase Bisubstrate inhibitors X-ray crystallography

Suppressed G-Quadruplex Formation and Enhanced Binding in Modified DNA Aptamers

In a CE-SELEX study by Kasahara et al. (2013), DNA libraries containing C5-modified thymidine bearing N6-ethyladenine (denoted 't') in the nonprimer region yielded modified DNA aptamers against human α-thrombin with dissociation constants (Kd) in the range of subnanomolar to several ten nanomolar [1]. Critically, the introduction of the N6-ethyladenine base modification significantly suppressed the frequency of G-quadruplex motifs, which are commonly observed in natural DNA thrombin-binding aptamers and can limit functional versatility. Instead, the modified aptamers converged on a distinct 10-mer consensus sequence t₅Gt₂G₂, which was not recovered from natural DNA libraries or from libraries modified with B/L nucleotides alone [1]. Traditional unmodified thrombin-binding DNA aptamers (e.g., TBA) typically exhibit Kd values of approximately 50–100 nM [1].

Aptamer affinity & fold
Reported
Kd sub-nM to tens of nM; G-quadruplex suppressed; consensus t₅Gt₂G₂
Supports alternative aptamer fold development with high target affinity
CE-SELEX vs human α-thrombin; cross-study comparison
Aptamer SELEX Modified nucleic acids Thrombin binding G-quadruplex suppression

High-Yield Synthetic Route via Dimroth Rearrangement

Itaya et al. (1990) demonstrated that the Dimroth rearrangement of 1-ethyladenine to N6-ethyladenine proceeds in 91% yield when carried out in 0.2 N aqueous NaOH at 100°C for 7 hours [1]. The reaction was accompanied by only minor hydrolytic deamination side products: hypoxanthine (2%) and 1-ethylhypoxanthine (2%) [1]. This yield compares favorably within the broader Dimroth rearrangement scope for N6-alkyladenines, where reported yields for analogous N6,7-dialkyladenine rearrangements range from 50–91% depending on substrate and conditions [1]. The reaction rate for 1-ethyladenine (unsubstituted at the 9-position) is 4- to 30-fold slower than for 9-methyl-substituted analogs, demonstrating that the 9-unsubstituted purine scaffold provides a kinetically distinct reactivity profile [1].

Synthetic yield
Reported
Dimroth rearrangement yield 91%; side products ≤4%
Supports scalable synthesis with defined impurity profile
0.2 N NaOH, 100 °C, 7 h; cross-study comparable
Purine chemistry Dimroth rearrangement Regioselective synthesis Process chemistry

Functional Divergence from Positional Isomer 9-Ethyladenine

N6-Ethyladenine and 9-ethyladenine are positional isomers that exhibit entirely non-overlapping biological activity profiles. 9-Ethyladenine serves as a core scaffold for adenosine receptor antagonists: its derivatives bind human A1 (Ki = 27 nM), A2A (Ki = 46 nM), and A3 (Ki = 86 nM) receptors, and the parent compound does not inhibit brain adenine phosphoribosyltransferase (APRT) activity [1]. In contrast, N6-ethyladenine belongs to the cytokinin class—N6-substituted adenines that promote plant cell division and regulate organogenesis in the tobacco bioassay [2]. Only N6-substituted adenines possess cytokinin activity; 1-, 3-, 7-, and 9-substituted adenines are inactive or show only trace activity attributable to N6-isomer conversion [2]. This positional specificity is absolute and dictates which experimental system each compound is appropriate for.

Functional divergence
Class-level
N6-ethyl: cytokinin activity; 9-ethyl: adenosine receptor antagonist scaffold
Substitution position dictates target engagement; isomer selection non-negotiable
Class-level inference; verify in target assay
Positional isomerism Adenosine receptor pharmacology Cytokinin biology Target identification

Primary Research Applications for N-Ethyladenine


High-Resolution Structural Biology of COMT Bisubstrate Inhibitors

N-Ethyladenine is the optimal adenine component when developing bisubstrate catechol O-methyltransferase (COMT) inhibitors for which high-resolution crystallographic feedback is required. The 1.2 Å resolution of the 3HVI ternary complex (COMT–Mg²⁺–N6-ethyladenine bisubstrate inhibitor) provides the highest-quality electron density for the adenine-binding pocket among the N6-alkyl structural series (3HVH: 1.3 Å; 3HVJ: comparable) [1]. Researchers performing molecular docking, pharmacophore modeling, or fragment-based lead optimization against COMT should select N6-ethyladenine as the adenine component when sub-1.3 Å structural data is needed to resolve key water-mediated interactions at the adenine recognition subsite described by Ellermann et al. (2009) [1].

Modified Aptamer SELEX for Alternative Folds and High Affinity

N-Ethyladenine (as the C5-modified thymidine bearing N6-ethyladenine, 't') is indicated for CE-SELEX or conventional SELEX campaigns where G-quadruplex motif dominance is an undesired library bias, as demonstrated by Kasahara et al. (2013) against human α-thrombin [2]. The modification significantly suppresses G-quadruplex frequency while yielding aptamers with Kd values in the subnanomolar to low nanomolar range and a distinct consensus sequence (t₅Gt₂G₂) [2]. This scenario is especially relevant for developing aptamer-based biosensors, anticoagulant agents, or molecular switches where alternative tertiary folds and high-affinity binding are simultaneously required.

Cytokinin Studies with Defined Physicochemical Properties

N-Ethyladenine is the appropriate cytokinin selection when a short N6-alkyl chain cytokinin is needed with predictable and differentiated lipophilicity. With a logP of 0.8577 (versus approximately -0.09 for adenine), N6-ethyladenine partitions distinctly in reversed-phase chromatographic systems and organic solvent extractions [3]. As established by Skoog et al. (1967), N6-substitution is essential for cytokinin activity—unsubstituted adenine is inactive at concentrations up to 200 μM in the tobacco bioassay—while the ethyl chain length provides intermediate potency within the N6-alkyladenine series that spans from adenine (≥200 μM detection limit) to 6-pentylaminopurine (~0.001 μM detection limit) [3]. This makes N6-ethyladenine a useful tool for studying chain-length-dependent cytokinin signaling, transport, or metabolism.

In-House Synthesis Leveraging a Robust Dimroth Rearrangement Protocol

For researchers synthesizing N6-ethyladenine in-house or requiring it as a synthetic intermediate, the Dimroth rearrangement route from 1-ethyladenine provides a well-characterized, high-yielding (91%) protocol with defined side-product profiles (2% hypoxanthine + 2% 1-ethylhypoxanthine) [4]. The 9-unsubstituted purine scaffold exhibits a 4- to 30-fold slower Dimroth rearrangement rate compared to 9-methylated analogs, a kinetic feature that can be exploited in sequential alkylation strategies [4]. This synthetic route is particularly valuable when material with controlled impurity profiles is required for biological assay, as the side products are identifiable and quantifiable.

Application
Selection Property
Validation Focus
COMT inhibitor structural biology
Crystallographic resolution in N6-alkyl series
Adenine subsite electron density mapping
Modified aptamer SELEX
G-quadruplex suppression & affinity profile
Consensus sequence and binding affinity validation
Cytokinin signalling studies
N6-alkyl chain length & lipophilicity
Plant bioassay activity and transport assays
In-house synthesis
Dimroth rearrangement yield & side-product control
Reaction yield and impurity characterization
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